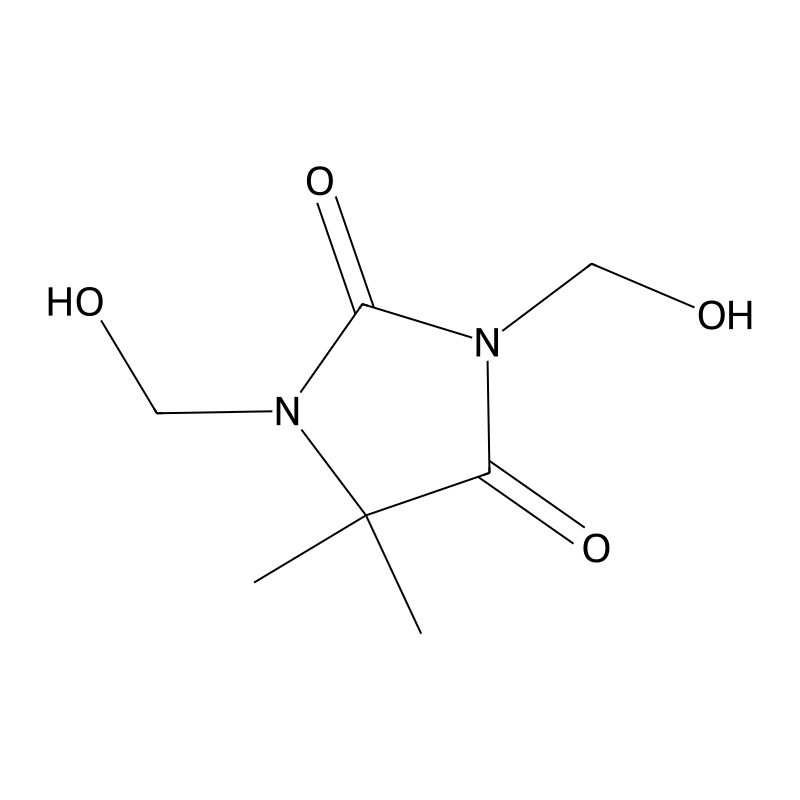1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
In ethanol, 56.4 g/100 cc; in hexane, 0.02 g/100 cc
Synonyms
Canonical SMILES
Antimicrobial properties:
- DMDMH possesses antimicrobial activity against bacteria, fungi, and yeasts. This property makes it a valuable research tool for studying microbial growth, inhibition, and development of new antimicrobial agents. [Source: National Institutes of Health. ]
Protein crosslinking:
- DMDMH can act as a protein crosslinker, forming covalent bonds between protein molecules. This allows researchers to study protein-protein interactions, protein structure, and protein assemblies. [Source: Sigma-Aldrich. ]
Chemical modification:
- DMDMH can be used to modify the chemical properties of biomolecules, such as proteins and nucleic acids. This modification can be utilized to study the function and behavior of these molecules. [Source: ScienceDirect. ]
Biomedical research:
1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, commonly known as DMDM hydantoin, is an organic compound classified under hydantoins. It has the molecular formula and a molecular weight of approximately 188.18 g/mol. This compound appears as a clear, colorless solid and is odorless. It is primarily recognized for its role as an antimicrobial agent in various personal care products, including shampoos and skin care formulations .
DMDM hydantoin functions primarily as a formaldehyde releaser. Upon hydrolysis, it slowly releases formaldehyde, which acts as a biocide by disrupting the cellular processes of microorganisms. This mechanism makes it effective in preserving cosmetic products by inhibiting microbial growth . The chemical structure allows it to engage in various reactions typical of imidazolidines, including nucleophilic attacks and condensation reactions under specific conditions.
The synthesis of DMDM hydantoin typically involves the reaction of dimethylolurea with formaldehyde under controlled conditions. This process can be modified to optimize yield and purity. The general synthetic route includes:
- Formation of Dimethylolurea: Urea reacts with formaldehyde.
- Cyclization: The dimethylolurea undergoes cyclization to form the hydantoin structure.
- Hydroxymethylation: Hydroxymethyl groups are introduced through further reactions with formaldehyde.
These steps can vary based on desired product specifications and purity levels .
DMDM hydantoin is widely used in:
- Cosmetics: As a preservative in shampoos, conditioners, creams, and lotions.
- Pharmaceuticals: As an antimicrobial agent in topical formulations.
- Household Products: In cleaning agents where microbial stability is required.
Its ability to release formaldehyde makes it particularly useful in formulations requiring long-term preservation without compromising product integrity .
Research has indicated that DMDM hydantoin interacts with various biological systems primarily through its formaldehyde release mechanism. Studies have shown that while it effectively inhibits microbial growth, it can also induce allergic reactions in susceptible individuals. Patch tests have demonstrated an increased risk of dermatitis among users with sensitivities to formaldehyde . Furthermore, its interactions with skin proteins can lead to sensitization over prolonged exposure.
Several compounds share structural similarities with DMDM hydantoin, including:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5,5-Dimethylimidazolidine-2,4-dione | 77-71-4 | 0.79 |
| 1,1'-Methylenebis(3-(3-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl)urea) | 39236-46-9 | 0.70 |
| 1,3-Diazaspiro[4.4]nonane-2,4-dione | 699-51-4 | 0.69 |
| 5-Isopropylimidazolidine-2,4-dione | 16935-34-5 | 0.68 |
| 1,3-Dimethylol-5,5-dimethylhydantoin | 6440-58-0 | 0.70 |
Uniqueness of DMDM Hydantoin
DMDM hydantoin's unique feature lies in its dual functionality as both a preservative and an antimicrobial agent through controlled formaldehyde release. Unlike many other similar compounds that may not have this property or may require higher concentrations for effectiveness, DMDM hydantoin can achieve preservation at lower concentrations while maintaining product stability over time . Its widespread acceptance in cosmetic formulations underscores its importance in the industry.
Physical Description
Color/Form
Powde
XLogP3
Boiling Point
Density
LogP
Odor
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 90 of 613 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 523 of 613 companies with hazard statement code(s):;
H302 (71.13%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (19.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (40.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (19.31%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Use and Manufacturing
Vapor Pressure
Pictograms


Irritant;Health Hazard
Other CAS
Wikipedia
Use Classification
Methods of Manufacturing
General Manufacturing Information
All other chemical product and preparation manufacturing
Construction
2,4-Imidazolidinedione, 1,3-bis(hydroxymethyl)-5,5-dimethyl-: ACTIVE
The composition of DMDM Hydantoin as determined by gas chromatography is as follows: 94-98% DMDM hydantoin, 2.5-3.0% monomethyloldimethylhydantoin, and other dimethylhydantoin formaldehyde products comprise the balance.
Supplied as a 55.0% solution
Dantogard XL-1000 should be added to the formulation to be preserved at a rate of 1.0 to 10.0 lbs per 1,000 lbs or 0.1% to 1.0% or 1,000 to 10,000 pp based upon the total weight of the product to be protected. If ... articles have been treated with Dantogard XL-1000, do not use them as components in materials used in food packaging and food-holding.
DMDM hydantoin
Analytic Laboratory Methods
Clinical Laboratory Methods
Storage Conditions
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water.








